1-phenylHydrazinecarboxylic acid methyl ester
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Overview
Description
1-phenylHydrazinecarboxylic acid methyl ester, also known as phenylmethyl hydrazinecarboxylate, is an organic compound with the molecular formula C8H10N2O2. It is a derivative of hydrazinecarboxylic acid and is characterized by the presence of a phenyl group attached to the hydrazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-phenylHydrazinecarboxylic acid methyl ester can be synthesized through the esterification of hydrazinecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants to achieve the desired esterification . Another method involves the reaction of phenylhydrazine with methyl chloroformate under basic conditions to form the ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of polymer-supported catalysts and microwave-assisted synthesis can enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
1-phenylHydrazinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Hydrazones and azines.
Reduction: Corresponding alcohols.
Substitution: Various hydrazine derivatives.
Scientific Research Applications
1-phenylHydrazinecarboxylic acid methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-phenylHydrazinecarboxylic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active hydrazine moiety, which can then interact with enzymes and other proteins. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: A related compound with similar chemical properties but lacks the ester group.
Hydrazinecarboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
Benzylhydrazinecarboxylate: Another ester derivative with a benzyl group instead of a phenyl group.
Uniqueness
1-phenylHydrazinecarboxylic acid methyl ester is unique due to its specific ester group, which imparts distinct reactivity and biological activity compared to other hydrazine derivatives. The presence of the phenyl group also enhances its stability and potential interactions with biological targets .
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
methyl N-amino-N-phenylcarbamate |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)10(9)7-5-3-2-4-6-7/h2-6H,9H2,1H3 |
InChI Key |
BIWXUHXQLBOYQI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N(C1=CC=CC=C1)N |
Origin of Product |
United States |
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